N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide
Description
This compound is a synthetic small-molecule inhibitor targeting apurinic/apyrimidinic endonuclease 1 (APE1), a multifunctional enzyme critical in DNA repair and redox signaling. APE1 overexpression is linked to therapeutic resistance in cancers, particularly high-grade gliomas, due to its role in repairing DNA damage induced by alkylating agents and radiation . The compound features a benzo[d]thiazole moiety fused to a tetrahydrothieno[2,3-c]pyridine core, with a 6-ethyl substituent and a sulfamoyl benzamide group modified with N-cyclohexyl-N-methyl. This structural configuration aims to optimize APE1 inhibition while enhancing pharmacokinetic (PK) properties.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O3S3/c1-3-34-18-17-23-26(19-34)39-30(27(23)29-31-24-11-7-8-12-25(24)38-29)32-28(35)20-13-15-22(16-14-20)40(36,37)33(2)21-9-5-4-6-10-21/h7-8,11-16,21H,3-6,9-10,17-19H2,1-2H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEVFNJOPPRSFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C6CCCCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in cancer treatment. This compound belongs to a class of sulfamoyl benzamide derivatives known for their diverse pharmacological properties.
The compound acts primarily as an inhibitor of the apurinic/apyrimidinic endonuclease 1 (APE1), an essential enzyme involved in DNA repair mechanisms. By inhibiting APE1, this compound can enhance the cytotoxic effects of certain chemotherapeutic agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) by preventing the repair of DNA damage induced by these drugs .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against purified APE1 enzyme with single-digit micromolar potency. It has been shown to potentiate the cytotoxicity of alkylating agents in HeLa cell lines, leading to increased accumulation of apurinic sites in DNA .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thiazole and benzamide moieties can significantly influence the biological activity of the compound. For instance, variations in the side chains and core structures have been explored to optimize APE1 inhibition and enhance cellular uptake .
Case Study 1: APE1 Inhibition and Cancer Treatment
In a focused medicinal chemistry study, researchers synthesized several analogs of this compound to evaluate their efficacy as APE1 inhibitors. One notable analog demonstrated a marked increase in cytotoxicity when combined with TMZ in vitro, suggesting a synergistic effect that could be exploited in therapeutic settings. The study highlighted the potential for these compounds to improve outcomes in patients undergoing chemotherapy for brain tumors .
Case Study 2: Pharmacokinetics and ADME Profile
Pharmacokinetic evaluations conducted on animal models revealed that compounds within this class exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Specifically, after intraperitoneal administration at a dose of 30 mg/kg, these compounds showed good plasma and brain exposure levels, indicating their potential for crossing the blood-brain barrier effectively .
Table 1: Biological Activity Summary
| Compound Name | APE1 Inhibition (µM) | Synergistic Agents | Cellular Model | Notes |
|---|---|---|---|---|
| N-(3-(benzo[d]thiazol-2-yl)-6-ethyl...) | <10 | TMZ, MMS | HeLa Cells | Potentiates cytotoxicity |
| Analog 1 | <5 | TMZ | HeLa Cells | Enhanced activity observed |
| Analog 2 | <15 | MMS | HeLa Cells | Moderate activity |
Table 2: ADME Profile
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Plasma Exposure | Good |
| Brain Exposure | Good |
| Half-Life | TBD |
Scientific Research Applications
Ion Channel Inhibition
The primary application of this compound lies in its ability to inhibit potassium channels, which are crucial for regulating neuronal excitability. This property suggests potential therapeutic uses in treating conditions such as epilepsy and other neurological disorders where modulation of ion channels can alleviate symptoms .
Antimicrobial Properties
Benzothiazole derivatives have been noted for their antimicrobial activities against bacteria and fungi. Although direct studies on this specific compound are scarce, the broader category of benzothiazole compounds has demonstrated effectiveness against pathogens like Escherichia coli and Staphylococcus aureus. This opens avenues for exploring its use in treating infections .
Potassium Channel Blockade
In a study focused on the effects of potassium channel inhibitors on rat dorsal root ganglia neurons, the compound was shown to effectively block voltage-gated K+ currents. This blockade could lead to reduced pain signaling pathways, indicating potential applications in pain management therapies .
Antitumor Activity Evaluation
A related study evaluated various benzothiazole derivatives for their anticancer properties. The findings suggested that modifications to the benzothiazole structure could enhance cytotoxicity against pancreatic cancer cells. This underscores the importance of structural optimization in developing new cancer therapies .
Summary Table of Applications
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues and Substituent Effects
Key structural analogues and their differentiating features are summarized below:
Substituent Impact Analysis:
- Methyl ( Compound): Reduces steric hindrance, possibly favoring synthetic accessibility but compromising target affinity compared to ethyl/isopropyl derivatives .
- Sulfamoyl Group Variations: N-Cyclohexyl-N-methyl (Target): Cyclohexyl enhances lipophilicity for CNS targeting, while methyl minimizes metabolic degradation. This contrasts with the bis(2-methoxyethyl) group in ’s compound, which introduces polar moieties to improve solubility but may limit membrane permeability .
Pharmacokinetic and Toxicity Considerations
- Compound 3: Exhibits favorable PK in mice, with detectable plasma and brain levels after intraperitoneal administration. No acute toxicity reported .
- Compound : As a hydrochloride salt, it likely offers improved solubility but requires validation of in vivo stability and BBB penetration .
- Target Compound : Cyclohexyl group may prolong half-life but could pose risks of cytochrome P450 interactions. Preclinical toxicity studies are needed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
